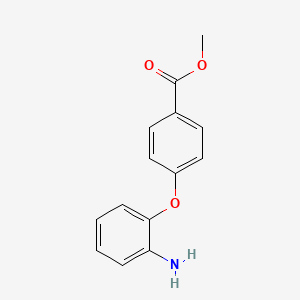

Methyl 4-(2-aminophenoxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(2-aminophenoxy)benzoate” is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 . The compound is solid in physical form .

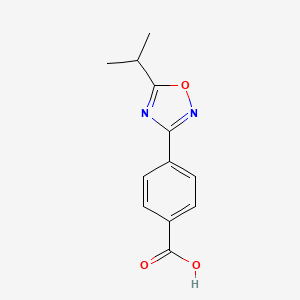

Molecular Structure Analysis

The InChI code for “Methyl 4-(2-aminophenoxy)benzoate” is 1S/C14H13NO3/c1-17-14(16)10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 4-(2-aminophenoxy)benzoate” is a solid compound . The compound has a melting point range of 75 - 78 degrees Celsius .Aplicaciones Científicas De Investigación

1. Synthesis and Characterization in Material Science

Methyl 4-(2-aminophenoxy)benzoate derivatives have been synthesized and characterized, indicating their potential in material sciences. For instance, diorganotin(IV) complexes of methyl 2-{4-hydroxy-3-[(2-hydroxy-phenylimino)-methyl]-phenylazo}-benzoate (H2L) have been obtained and analyzed using various spectroscopic methods, revealing intricate details about their molecular structures, such as a distorted octahedral geometry around a tin atom in solid state and a trigonal bipyramidal geometry surrounding the tin atom in some complexes (Basu, Masharing, & Das, 2012).

2. Photopolymerization and Photophysical Properties

The compound has been studied for its potential in photopolymerization processes. A study on alkoxyamine bearing a chromophore group linked to the aminoxyl function demonstrated its decomposition under UV irradiation to generate corresponding radicals, a significant finding for the field of photopolymerization (Guillaneuf et al., 2010). Furthermore, S, N, and Se-modified methyl salicylate derivatives related to Methyl 4-(2-aminophenoxy)benzoate have been synthesized, and their photophysical properties examined, revealing insights into the effect of substituent moieties on the photophysical properties of these compounds (Yoon et al., 2019).

3. Potential Precursor for Schiff Base Derivatives

Methyl 4-(4-aminostyryl) benzoate, a derivative, was characterized as a potential precursor in the synthesis of Schiff base derivatives, suggesting its role in synthesizing materials with potential applications in various fields (Mohamad, Hassan, & Yusoff, 2017).

4. Studies in Liquid Crystal Behavior

Compounds related to Methyl 4-(2-aminophenoxy)benzoate have been analyzed for their mesophase behavior in liquid crystals, providing valuable data for the development of materials with specific liquid crystal properties (Naoum, Fahmi, Ahmed, & Saad, 2015).

5. Studies in Molecular Polarizability and Phase Transitions

Research has been conducted on the molecular polarizability and phase transition studies in liquid crystalline mixtures, including compounds related to Methyl 4-(2-aminophenoxy)benzoate, which is crucial for understanding the material's properties under different conditions (Shahina, Fakruddin, Subhan, & Rangappa, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-(2-aminophenoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUELUEATXCULFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299168 |

Source

|

| Record name | Methyl 4-(2-aminophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-aminophenoxy)benzoate | |

CAS RN |

113187-84-1 |

Source

|

| Record name | Methyl 4-(2-aminophenoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113187-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(2-aminophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)

![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)

![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)

![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)